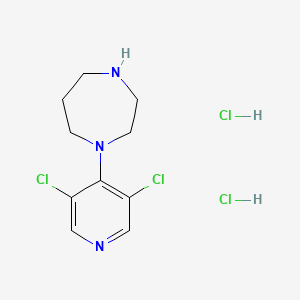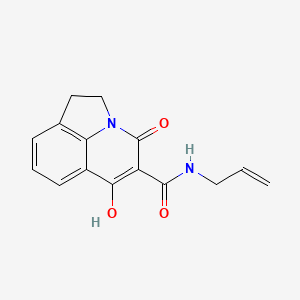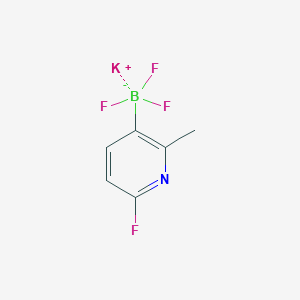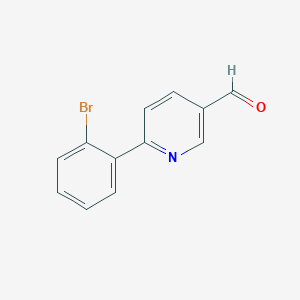
6-(2-Bromophenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-bromophenyl)pyridine-3-carboxaldehyde, AldrichCPR, is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring at the 6-position and a carboxaldehyde group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2-bromobenzaldehyde with pyridine-3-carboxaldehyde under specific reaction conditions. One common method involves the use of a base, such as sodium hydroxide, in an ethanol solution to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-(2-bromophenyl)pyridine-3-carboxaldehyde may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the production process .
化学反応の分析
Types of Reactions
6-(2-bromophenyl)pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Formation of 6-(2-bromophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(2-bromophenyl)pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-bromophenyl)pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 6-(2-bromophenyl)pyridine-3-carboxaldehyde exerts its effects is primarily through its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. Additionally, the bromophenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
- 2-bromo-6-formylpyridine
- 2-bromopyridine-6-carboxaldehyde
- 6-bromopicolinaldehyde
- 6-bromopyridine-2-aldehyde
Uniqueness
6-(2-bromophenyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the bromophenyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
特性
CAS番号 |
898404-58-5 |
|---|---|
分子式 |
C12H8BrNO |
分子量 |
262.10 g/mol |
IUPAC名 |
6-(2-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H |
InChIキー |
ZJRHZTQZGNDHSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
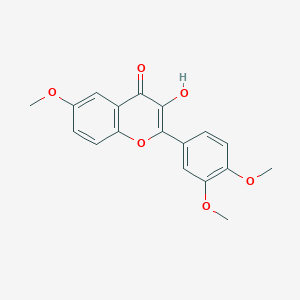
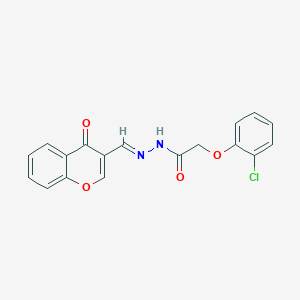
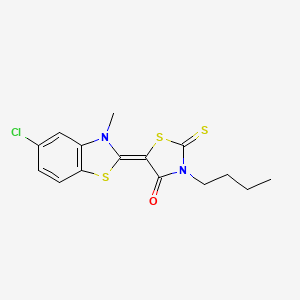

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)

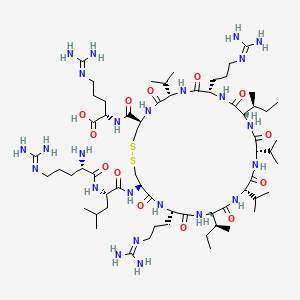

![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)
